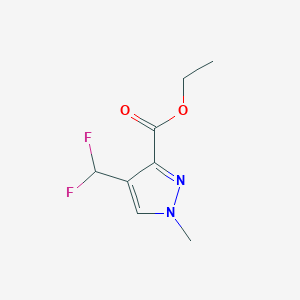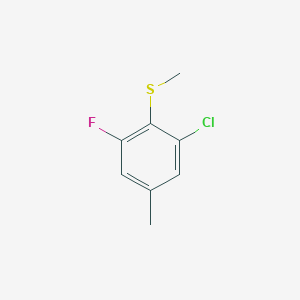
(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane is an organosulfur compound characterized by the presence of a chloro, fluoro, and methyl substituent on a phenyl ring, along with a methylsulfane group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane typically involves the reaction of 2-chloro-6-fluoro-4-methylphenyl halides with methylthiol in the presence of a base. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactants. Common bases used include sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro or fluoro groups are replaced by other nucleophiles. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Major Products:
Sulfoxides and Sulfones: Formed through oxidation reactions.
Thiols: Formed through reduction reactions.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution reactions.
Scientific Research Applications
(2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Chloro-6-fluoro-4-methylphenyl)(methyl)sulfane involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
- (2-Chloro-6-fluoro-3-methylphenyl)(methyl)sulfane
- (2-Chloro-6-fluoro-3-iodo-4-methylphenyl)(methyl)sulfane
Comparison:
- Structural Differences: The position of substituents on the phenyl ring can significantly influence the chemical properties and reactivity of the compounds.
- Chemical Properties: The presence of different halogens (e.g., iodine vs. chlorine) can affect the compound’s reactivity and potential applications.
- Biological Activity: Variations in the structure can lead to differences in biological activity and potential therapeutic applications.
Properties
Molecular Formula |
C8H8ClFS |
|---|---|
Molecular Weight |
190.67 g/mol |
IUPAC Name |
1-chloro-3-fluoro-5-methyl-2-methylsulfanylbenzene |
InChI |
InChI=1S/C8H8ClFS/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,1-2H3 |
InChI Key |
HIAZQXMIGVYFKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)SC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


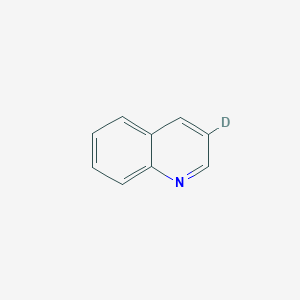
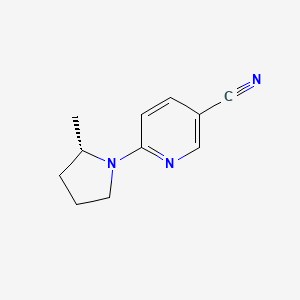
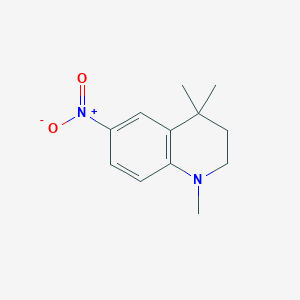
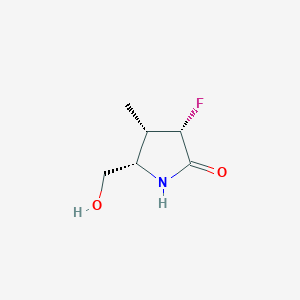
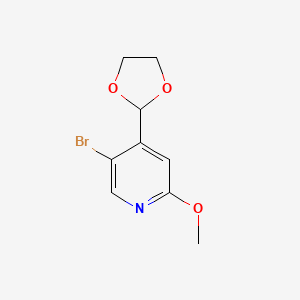
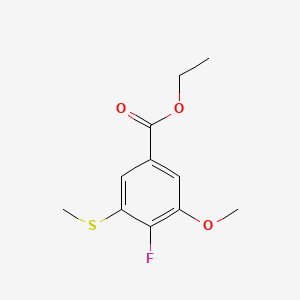

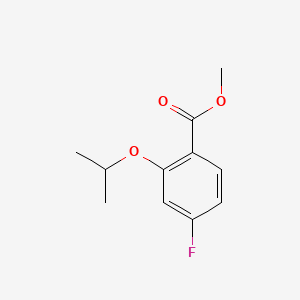


![(3AR,7aS)-tert-butyl 1-cyclopentyl-3-methyl-2-oxohexahydro-1H-imidazo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14026334.png)
![(8R)-8-Vinyl-1,4,10-trioxa-7-azaspiro[4.6]undecane hydrochloride](/img/structure/B14026336.png)
